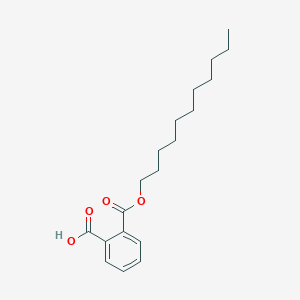

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

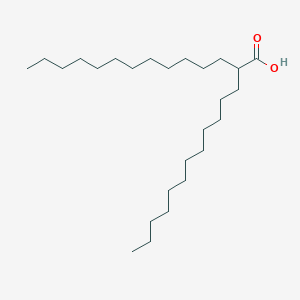

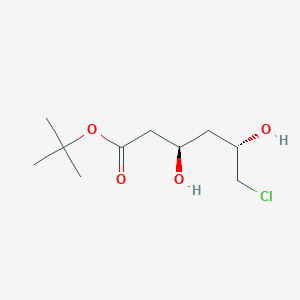

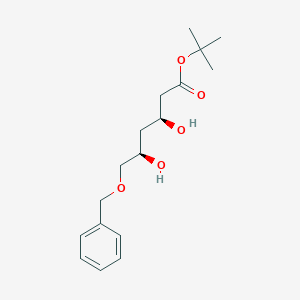

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester (also known as 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester or 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid t-Butyl Ester) is a synthetic analog of the naturally occurring sugar, L-threo-hexonic acid. It is a white crystalline solid with a melting point of 118-120°C. It is soluble in methanol, ethanol, and water, and is insoluble in most organic solvents. 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of applications in the laboratory and in scientific research.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for the compound '2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester' involves the protection of a hydroxyl group, reduction of a ketone group, and esterification of a carboxylic acid group.

Starting Materials

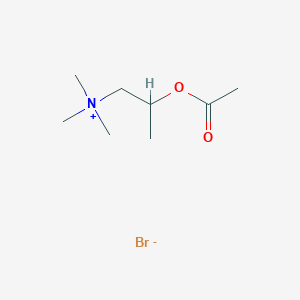

Benzaldehyde, Methyl 2,3-O-isopropylidene-L-threo-hexonate, Lithium aluminum hydride, Sodium borohydride, Tert-butyl bromoacetate, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol, Water, Sodium sulfate

Reaction

Benzaldehyde is reacted with methyl 2,3-O-isopropylidene-L-threo-hexonate in the presence of sodium hydroxide to form a benzylidene acetal intermediate., The acetal intermediate is reduced with lithium aluminum hydride to form the corresponding alcohol., The alcohol is then treated with sodium borohydride to reduce the ketone group., The resulting alcohol is then protected with tert-butyl bromoacetate to form the tert-butyl ester., The protecting group is then removed with hydrochloric acid to expose the hydroxyl group., The exposed hydroxyl group is then esterified with benzyl alcohol in the presence of diethyl ether and catalytic amounts of hydrochloric acid., The crude product is purified by recrystallization from ethanol and drying over sodium sulfate to yield '2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester'.

Applications De Recherche Scientifique

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester is used in a variety of scientific research applications. It is used as a substrate for the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. It is also used to study the structure and function of the enzyme β-galactosidase. In addition, it is used as an inhibitor of the enzyme β-galactosidase, which can be used to study the regulation of carbohydrate metabolism. It is also used as a substrate for the enzyme glycosidases, which are involved in the metabolism of carbohydrates.

Mécanisme D'action

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester acts as an inhibitor of the enzyme β-galactosidase. The mechanism of action involves the inhibition of the enzyme’s active site, which prevents the enzyme from catalyzing the hydrolysis of the substrate, L-threo-hexonic acid. In addition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding to the active site.

Effets Biochimiques Et Physiologiques

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. In addition, it has been shown to inhibit the activity of the enzyme glycosidases, which are involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of the enzyme phosphatases, which are involved in the metabolism of phosphates.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, one limitation is that it is not soluble in most organic solvents, which can make it difficult to use in some laboratory experiments.

Orientations Futures

There are several potential future directions for the use of 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester in scientific research. One potential direction is to use it as an inhibitor of the enzyme β-galactosidase to study the regulation of carbohydrate metabolism. Additionally, it could be used to study the structure and function of

Propriétés

IUPAC Name |

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGGLWKMLWZFAV-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)